An In-Depth Technical Guide to 2,6-Dichlorostyrene: Chemical Properties and Structure
An In-Depth Technical Guide to 2,6-Dichlorostyrene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-dichlorostyrene. The information is intended to support research and development activities, particularly in the fields of chemical synthesis and drug development.
Core Chemical Properties
2,6-Dichlorostyrene is a chlorinated aromatic hydrocarbon.[1] It presents as a clear, colorless to light yellow liquid with a characteristic aromatic odor.[2][3] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₈H₆Cl₂ | |
| Molecular Weight | 173.04 | g/mol |
| Boiling Point | 88-90 (at 8 mmHg) | °C |
| Density | 1.267 (at 25 °C) | g/mL |
| Refractive Index | 1.573-1.575 (at 20 °C) | |
| Flash Point | 71 | °C |
| Water Solubility | Immiscible | |
| LogP (Octanol/Water Partition Coefficient) | 3.63640 |
Chemical Structure
The structure of 2,6-dichlorostyrene consists of a vinyl group attached to a benzene ring substituted with two chlorine atoms at the 2 and 6 positions. The systematic IUPAC name for this compound is 1,3-dichloro-2-ethenylbenzene.[4]
Below is a diagram illustrating the chemical structure of 2,6-dichlorostyrene.
Caption: Chemical structure of 2,6-Dichlorostyrene.
Experimental Protocols
Synthesis of 2,6-Dichlorostyrene via Wittig Reaction
A common and effective method for the synthesis of 2,6-dichlorostyrene is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide.[5] In this case, 2,6-dichlorobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a strong base.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change.
-
Stir the resulting ylide solution at 0°C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2,6-dichlorobenzaldehyde solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.[2]
-
The following diagram illustrates the workflow for the synthesis of 2,6-dichlorostyrene.
Caption: Experimental workflow for the synthesis of 2,6-Dichlorostyrene.
Analytical Methods
Gas Chromatography (GC):
Gas chromatography is a suitable method for the analysis of 2,6-dichlorostyrene, often used to determine purity and monitor reaction progress. A typical method involves using a capillary column with a flame ionization detector (FID).[6]
-
Column: Capillary column (e.g., cross-linked polyethylene glycol stationary phase).[7]
-
Carrier Gas: Helium.[7]
-
Detector: Flame Ionization Detector (FID).[6]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent like toluene for injection.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of 2,6-dichlorostyrene.
-
¹H NMR: The spectrum will show characteristic signals for the vinyl protons and the aromatic protons. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the vinyl carbons and the aromatic carbons.
Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[8]
Signaling Pathways and Drug Development
Currently, there is limited publicly available information directly linking 2,6-dichlorostyrene to specific signaling pathways relevant to drug development. The toxicology of styrenes and chlorinated styrenes has been studied, with a focus on their metabolism and potential for toxicity.[9][10] Styrene itself is metabolized in the body to styrene oxide, which is a reactive epoxide.[10] However, specific studies on the metabolic pathways and biological targets of 2,6-dichlorostyrene are not widely reported.
The primary interest in 2,6-dichlorostyrene within the broader context of medicinal chemistry appears to be as a synthetic intermediate or building block for more complex molecules. The dichlorinated phenyl group can be found in some pharmacologically active compounds, but this does not imply a direct role for 2,6-dichlorostyrene itself in modulating biological pathways.
Further research is required to elucidate any potential interactions of 2,6-dichlorostyrene with biological systems and to determine its relevance, if any, to specific signaling cascades in the context of drug discovery and development. At present, its utility is primarily in the realm of chemical synthesis.[1]
References
- 1. CAS 28469-92-3: 2,6-Dichlorostyrene | CymitQuimica [cymitquimica.com]
- 2. 2,6-DICHLOROSTYRENE | 28469-92-3 [chemicalbook.com]
- 3. 2,6-DICHLOROSTYRENE CAS#: 28469-92-3 [m.chemicalbook.com]
- 4. 2,6-Dichlorostyrene | C8H6Cl2 | CID 34254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gas-chromatographic determination of chlorostyrene and dichlorostyrene isomers in workplace air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kelid1.ir [kelid1.ir]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Styrene: toxicity studies--what do they show? - PubMed [pubmed.ncbi.nlm.nih.gov]
